(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol

Medicinal Chemistry Synthetic Chemistry Analytical Chemistry

Sourcing regiospecifically functionalized isoxazole building blocks often leads to isomers with unsuitable reactivity. (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS 1040278-91-8) solves this with its unique 4-bromo-3-hydroxymethyl substitution, enabling orthogonal derivatization. - Enables sequential cross-coupling at C-4 and functionalization of the C-3 hydroxymethyl group for parallel library synthesis. - Serves as a balanced FBDD fragment (MW 192.01, predicted LogP ~1.24) with a heavy atom (Br) for X-ray crystallography. - Supplied with rigorous QC; ideal for pharma intermediate and chemical probe development.

Molecular Formula C5H6BrNO2
Molecular Weight 192.01 g/mol
Cat. No. B13530189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol
Molecular FormulaC5H6BrNO2
Molecular Weight192.01 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)CO)Br
InChIInChI=1S/C5H6BrNO2/c1-3-5(6)4(2-8)7-9-3/h8H,2H2,1H3
InChIKeyDUVOSOWXFVVVBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol: Core Identity and Procurement Specifications


(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8) is a C-4 brominated isoxazole bearing a C-3 hydroxymethyl group, with the molecular formula C₅H₆BrNO₂ and a molecular weight of 192.01 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis . The presence of the 4-bromo substituent enables diverse cross-coupling reactions, while the primary alcohol functionality permits further derivatization, making it a strategic intermediate for constructing more complex isoxazole-containing molecules .

Why (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol Cannot Be Substituted with Other Isoxazole Analogs


Generic substitution with other isoxazole methanol derivatives is not feasible due to the unique regiochemistry and substitution pattern of this compound. The specific placement of the bromine atom at the 4-position and the hydroxymethyl group at the 3-position dictates a distinct reactivity profile and molecular geometry that cannot be replicated by isomers such as (4-bromo-3-methylisoxazol-5-yl)methanol or non-brominated analogs like (5-methylisoxazol-3-yl)methanol . These structural differences lead to significant variations in physicochemical properties, including predicted LogP, topological polar surface area, and hydrogen bonding capacity, which critically influence downstream synthetic utility, biological target engagement, and pharmacokinetic behavior [1].

Quantitative Differentiation Evidence for (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol Against Closest Analogs


Molecular Weight Differentiation: A Distinct Parameter for Stoichiometric Calculations

The molecular weight of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (192.01 g/mol) differs significantly from key comparators due to the presence of the bromine atom [1]. The non-brominated analog (5-Methylisoxazol-3-yl)methanol has a molecular weight of only 113.11 g/mol . The C-4 bromo C-5 methyl isomer, (4-Bromo-3-methylisoxazol-5-yl)methanol, shares the same molecular weight (192.01 g/mol) but differs in substitution pattern .

Medicinal Chemistry Synthetic Chemistry Analytical Chemistry

Hydrogen Bond Donor/Acceptor Profile: Impact on Solubility and Target Engagement

The target compound possesses one hydrogen bond donor (the hydroxymethyl -OH) and three hydrogen bond acceptors (isoxazole N and O, and the -OH oxygen) . This contrasts with the non-brominated analog (5-Methylisoxazol-3-yl)methanol, which has the same H-bond profile, but with a significantly lower molecular weight and LogP [1]. The presence of bromine in the target compound increases molecular volume and alters electron density distribution, which can affect binding interactions with biological targets compared to the non-brominated version [2].

Physicochemical Properties Drug Design Medicinal Chemistry

Predicted LogP and Lipophilicity: Differentiation in Drug-Likeness Profiles

Predicted LogP values indicate significant lipophilicity differences between the target compound and its analogs. (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol has a predicted LogP of approximately 1.24 , while the non-brominated analog (5-Methylisoxazol-3-yl)methanol has a lower predicted LogP (estimated around 0.5-0.8) . The regioisomer (4-Bromo-3-methylisoxazol-5-yl)methanol shares a similar LogP but differs in topological polar surface area (TPSA) and molecular geometry [1].

ADME Drug Discovery Physicochemical Properties

Reactivity Profile: Strategic Utility in Cross-Coupling Reactions

The 4-bromo substituent in isoxazole derivatives is a well-established handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. While quantitative yield data specific to this exact compound are not available in the public domain, the presence of the 4-bromo group on the isoxazole ring confers a reactivity advantage over non-halogenated analogs like (5-Methylisoxazol-3-yl)methanol, which cannot participate directly in such transformations . The hydroxymethyl group at the 3-position provides an orthogonal functional handle, allowing for sequential derivatization strategies .

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Optimal Research and Industrial Applications for (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol


Fragment-Based Drug Discovery (FBDD) and Lead Optimization

This compound serves as a valuable fragment in FBDD due to its balanced physicochemical properties (predicted LogP ~1.24, MW 192.01) and the presence of both a halogen (for hydrophobic interactions) and a hydrogen bond donor/acceptor system . The bromine atom provides a heavy atom for X-ray crystallography, aiding in structural biology studies [1]. It can be used as a starting point for growing or linking strategies to develop potent inhibitors targeting various enzymes or receptors .

Synthesis of Complex Isoxazole-Containing Bioactive Molecules

As a bifunctional building block, (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is strategically employed in multi-step syntheses of pharmaceutical candidates . The 4-bromo group allows for diversification via cross-coupling to introduce aryl, heteroaryl, or alkenyl/alkynyl moieties, while the 3-hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or further derivatized to ethers, esters, or amines . This orthogonal reactivity is particularly useful in parallel synthesis and library generation .

Development of Chemical Probes and Bioconjugates

The hydroxymethyl group can be easily activated (e.g., converted to a leaving group) for conjugation to biomolecules, dyes, or solid supports . This makes the compound suitable for creating chemical probes to study biological pathways or for immobilizing ligands in affinity chromatography . The bromine atom can also be utilized for radiolabeling, enabling the development of PET tracers or other imaging agents [1].

Agricultural Chemistry and Agrochemical Intermediate

Isoxazole derivatives are known for their herbicidal, fungicidal, and insecticidal activities . This compound can serve as a key intermediate in the synthesis of novel agrochemicals . The bromine atom allows for the introduction of various substituents to modulate activity, selectivity, and environmental fate .

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